molecular formula C19H12ClFN2O3S2 B2458735 methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 1006012-59-4

methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2458735
CAS No.: 1006012-59-4
M. Wt: 434.88
InChI Key: UDZVPGVZBHXBSN-QOCHGBHMSA-N
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Description

methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a benzo[b]thiophene, benzo[d]thiazole, and ester moiety

Properties

IUPAC Name

methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O3S2/c1-26-15(24)9-23-12-7-6-10(21)8-14(12)28-19(23)22-18(25)17-16(20)11-4-2-3-5-13(11)27-17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZVPGVZBHXBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[b]thiophene and benzo[d]thiazole intermediates, followed by their coupling and subsequent esterification.

    Synthesis of Benzo[b]thiophene Intermediate: This can be achieved through the cyclization of 2-chlorobenzaldehyde with thiourea under acidic conditions.

    Synthesis of Benzo[d]thiazole Intermediate: This involves the reaction of 2-aminothiophenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The benzo[b]thiophene and benzo[d]thiazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the coupled product with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: Carboxylic acids, alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds similar to methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibit promising anticancer activity. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that the incorporation of halogen atoms (like chlorine) in the benzothiophene structure enhances the compound's efficacy against various bacterial strains. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Materials Science Applications

Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to enhance thermal stability and UV resistance. The incorporation of such compounds into polymer matrices has been shown to improve the mechanical properties and longevity of materials exposed to harsh environmental conditions .

Agricultural Chemistry Applications

Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research has indicated that similar compounds can function as effective insecticides or fungicides. A case study involving a related compound demonstrated significant efficacy in controlling pests in agricultural settings while minimizing harm to beneficial insects . This highlights the potential for developing safer agricultural chemicals that target specific pests without disrupting ecosystems.

  • Anticancer Activity Study : A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy Research : In another study focused on antimicrobial activity, derivatives of this compound were tested against a panel of bacteria and fungi. The results indicated that modifications to the benzothiophene ring significantly enhanced antimicrobial potency, suggesting avenues for further development in antibiotic research .

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate: shares similarities with other compounds containing benzo[b]thiophene and benzo[d]thiazole moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a benzo[b]thiophene and a benzothiazole moiety, which contribute to its biological activity. The molecular formula is C15H11ClN2O3SC_{15}H_{11}ClN_2O_3S with a molecular weight of approximately 366.842 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₂O₃S
Molecular Weight366.842 g/mol
Density1.5 ± 0.1 g/cm³
LogP5.26

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structure allows for binding that modulates the activity of these targets, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Effects

In a study involving thiazole derivatives, compounds demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties .

Case Studies and Research Findings

  • In Vivo Studies :
    • A study on related compounds showed efficacy in mouse models for autoimmune diseases by modulating immune responses through inhibition of specific pathways .
  • Antiviral Activity :
    • Certain derivatives have been tested against viral infections such as H5N1 and SARS-CoV-2, showing promising results in inhibiting viral replication .
  • Structure Activity Relationship (SAR) :
    • Research into the SAR of thiazole derivatives has revealed correlations between structural modifications and biological potency, indicating potential pathways for optimizing the activity of this compound .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole and benzothiophene precursors. Key steps include:

  • Condensation : Reacting 3-chloro-1-benzothiophene-2-carbonyl chloride with a fluorinated benzothiazole amine derivative under anhydrous conditions (e.g., DCM, triethylamine catalyst) to form the imino linkage .
  • Cyclization : Intramolecular cyclization under controlled pH and temperature to stabilize the dihydrobenzothiazole core .
  • Esterification : Final acetylation using methyl chloroacetate in the presence of a base like NaH . Purification : Reverse-phase HPLC or column chromatography is recommended to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration of the imino group (e.g., coupling constants and deshielded carbonyl signals) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

Q. What are the key functional groups influencing reactivity?

  • Benzothiazole Core : Participates in electrophilic substitution (e.g., halogenation at the 6-fluoro position) .
  • Imino Group (C=N) : Prone to hydrolysis under acidic conditions, requiring inert atmospheres during synthesis .
  • Ester Moiety : Susceptible to nucleophilic attack (e.g., saponification to carboxylic acid derivatives) .

Q. How can researchers confirm the Z-configuration of the imino group?

  • X-ray Crystallography : Definitive confirmation via SHELX-refined crystal structures .
  • NOESY NMR : Cross-peaks between the imino proton and adjacent benzothiophene protons support the Z-configuration .

Q. What are the recommended storage conditions?

  • Store at –20°C under nitrogen to prevent oxidation/hydrolysis.
  • Use amber vials to avoid photodegradation of the benzothiazole moiety .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For example, ambiguous NOESY peaks can be resolved using DFT-calculated chemical shifts .
  • Crystallography : SHELXL refinement resolves steric clashes or tautomerism in the solid state .

Q. What methodologies optimize the condensation step in synthesis?

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to maximize yield .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side-product formation in imino bond formation .

Q. How can computational chemistry predict biological activity?

  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The benzothiophene moiety shows high affinity for hydrophobic binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with antibacterial IC₅₀ values .

Q. What strategies study the compound's mechanism of action?

  • In Vitro Assays : Use fluorescence polarization to measure binding to DNA topoisomerase II .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme inhibition .

Q. How should reaction by-products be analyzed in large-scale syntheses?

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., hydrolyzed ester or oxidized thiazole derivatives) .
  • Kinetic Studies : Monitor by-product formation rates under varying pH and temperature to refine reaction conditions .

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